molecular formula C20H18ClN3O4S B7727888 5-[2-(4-chlorophenyl)-2-oxoethyl]-2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one

5-[2-(4-chlorophenyl)-2-oxoethyl]-2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one

Cat. No.: B7727888
M. Wt: 431.9 g/mol
InChI Key: WIKCDDVPBOCQSB-SSDVNMTOSA-N
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Description

5-[2-(4-chlorophenyl)-2-oxoethyl]-2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various bioactive molecules, including drugs with antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-chlorophenyl)-2-oxoethyl]-2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one typically involves the condensation of 4-chlorobenzaldehyde with 3,4-dimethoxybenzaldehyde hydrazone in the presence of a thiazole ring-forming reagent. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-chlorophenyl)-2-oxoethyl]-2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[2-(4-chlorophenyl)-2-oxoethyl]-2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 5-[2-(4-chlorophenyl)-2-oxoethyl]-2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(4-chlorophenyl)-2-oxoethyl]-2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 4-chlorophenyl and 3,4-dimethoxyphenyl groups enhances its potential as a bioactive molecule with diverse applications .

Properties

IUPAC Name

5-[2-(4-chlorophenyl)-2-oxoethyl]-2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c1-27-16-8-3-12(9-17(16)28-2)11-22-24-20-23-19(26)18(29-20)10-15(25)13-4-6-14(21)7-5-13/h3-9,11,18H,10H2,1-2H3,(H,23,24,26)/b22-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKCDDVPBOCQSB-SSDVNMTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=NC(=O)C(S2)CC(=O)C3=CC=C(C=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=NC(=O)C(S2)CC(=O)C3=CC=C(C=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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